Patidegib Hydrochloride

Pharmacokinetics Topical drug delivery Systemic exposure

Procure Patidegib Hydrochloride (Saridegib/IPI-926) for topical Hedgehog inhibitor R&D. As a semi-synthetic cyclopamine analog, it delivers 30× greater potency, superior acid stability, and aqueous solubility versus natural cyclopamine. The validated topical 2% gel achieves local SMO antagonism with systemic exposure three orders of magnitude lower than oral vismodegib/sonidegib, eliminating class-associated muscle spasms, dysgeusia, and alopecia. FDA Breakthrough Therapy and Orphan Drug designations underscore its unique clinical value for Gorlin syndrome BCC prevention. This is the only SMO inhibitor with clinically proven dual oral/topical formulations, making it the definitive active pharmaceutical ingredient for topical formulation development, dermal penetration optimization, and compartmentalized Hedgehog pathway studies.

Molecular Formula C29H49ClN2O3S
Molecular Weight 541.2 g/mol
CAS No. 1169829-40-6
Cat. No. B583798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePatidegib Hydrochloride
CAS1169829-40-6
SynonymsN-[(2S,3R,3’R,3aS,4’aR,6S,6’aR,6’bS,7aR,12’aS,12’bS)-2’,3’,3a,4,4’,4’a,5,5’,6,6’,6’a,6’b,7,7’,7a,8’,10’,12’,12’a,12’b-Eicosahydro-3,6,11’,12’b-tetramethylspiro[furo[3,2-b]pyridine-2(3H),9’(1’H)-naphth[2,1-a]azulen]-3’-yl]methanesulfonamide Hydrochlor
Molecular FormulaC29H49ClN2O3S
Molecular Weight541.2 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1.Cl
InChIInChI=1S/C29H48N2O3S.ClH/c1-17-12-26-27(30-16-17)19(3)29(34-26)11-9-22-23-7-6-20-13-21(31-35(5,32)33)8-10-28(20,4)25(23)14-24(22)18(2)15-29;/h17,19-23,25-27,30-31H,6-16H2,1-5H3;1H/t17-,19+,20+,21+,22-,23-,25-,26+,27-,28-,29-;/m0./s1
InChIKeyLICVMCOINZNZNW-BATHLIJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Patidegib Hydrochloride (CAS 1169829-40-6) – Procurement-Relevant Characteristics and In-Class Positioning


Patidegib hydrochloride (also known as Saridegib or IPI-926) is a semi-synthetic cyclopamine-derived small molecule that functions as a potent antagonist of the Smoothened (SMO) receptor, a key transmembrane protein in the Hedgehog (Hh) signaling pathway [1]. The compound exists in both orally bioavailable and topical gel formulations, with the topical 2% gel formulation having received Orphan Drug Designation and Breakthrough Therapy Designation from the U.S. FDA for the treatment of basal cell carcinoma nevus syndrome (Gorlin syndrome) [2]. Its molecular formula is C29H49ClN2O3S with a molecular weight of approximately 541.2 g/mol (as hydrochloride salt) [1]. Patidegib hydrochloride is currently in Phase 3 clinical development for Gorlin syndrome and is being investigated for the reduction of disease burden from persistently developing basal cell carcinomas (BCCs) [3].

Patidegib Hydrochloride Procurement Rationale: Why In-Class Substitution Risks Experimental Inconsistency


Although patidegib shares the SMO antagonism mechanism with other FDA-approved Hedgehog pathway inhibitors including vismodegib and sonidegib, direct substitution is not scientifically justified due to fundamentally divergent pharmaceutical properties, route-of-administration options, and clinical safety profiles [1]. Patidegib is distinguished by its dual formulation potential—oral bioavailability combined with a clinically validated topical gel delivery system—whereas vismodegib and sonidegib are exclusively systemic oral agents [2]. Furthermore, patidegib is a semi-synthetic cyclopamine analog with distinct physicochemical properties, including improved acid stability and aqueous solubility relative to the natural product cyclopamine [3]. Critically, the topical patidegib gel formulation achieves local anti-BCC efficacy while maintaining systemic drug exposure levels three orders of magnitude lower than oral Hedgehog inhibitors, thereby eliminating the class-associated adverse effects (muscle spasms, dysgeusia, alopecia) that frequently lead to discontinuation of oral vismodegib and sonidegib therapy [4]. These formulation-specific, pharmacokinetic, and tolerability differences preclude generic substitution across the SMO inhibitor class.

Patidegib Hydrochloride Comparative Evidence: Quantified Differentiation from Oral SMO Inhibitors and Cyclopamine


Systemic Exposure Reduction: Topical Patidegib Achieves 1,000-Fold Lower Circulating Levels vs. Oral Hedgehog Inhibitors

Topical patidegib gel (2%) produced circulating blood levels three orders of magnitude (approximately 1,000-fold) lower than those observed with oral patidegib administration [1]. This dramatic reduction in systemic exposure translates to the elimination of class-associated systemic adverse effects: Phase 2 trial data confirm that no patients treated with topical patidegib gel experienced hair loss, taste loss, or muscle cramps—adverse effects that are characteristic of oral Hedgehog inhibitors including vismodegib and sonidegib and are a primary cause of treatment discontinuation [2].

Pharmacokinetics Topical drug delivery Systemic exposure Adverse event mitigation

Clinical Efficacy: Topical Patidegib 2% Demonstrates Significant Reduction in BCC Lesion Diameter vs. Vehicle Control

In a randomized, double-blinded Phase II trial in Gorlin syndrome patients, basal cell carcinomas treated with patidegib topical gel 2% twice daily for 26 weeks underwent a significant reduction in longest diameter compared with vehicle-treated surgically eligible BCCs [1]. Additionally, a significantly higher percentage of clinical complete responses was observed in the combined patidegib 2% and 4%-treated lesions versus the vehicle group [2]. This provides the first randomized controlled evidence that topical Hedgehog inhibition can achieve clinically meaningful lesion reduction in this patient population.

Clinical efficacy Tumor reduction Basal cell carcinoma Gorlin syndrome

Prevention of New Lesions: Topical Patidegib Reduces New Surgically Eligible BCC Development vs. Vehicle Control

Post hoc analyses from the Phase II trial demonstrated that patidegib topical gel reduced the number of new, surgically eligible BCCs developing on the face over the 6-month treatment period compared with vehicle control [1]. In earlier Phase 2 data, patients in the topical control group developed an average of 1.4 new surgically eligible BCCs in 6 months, whereas the patidegib treatment arms showed reduced new lesion formation [2]. This chemopreventive effect addresses a critical unmet need in Gorlin syndrome, where patients may develop dozens to hundreds of BCCs over their lifetime, each requiring surgical intervention.

Chemoprevention New lesion formation Surgically eligible BCCs Disease burden

SMO Binding Affinity: Patidegib IC50 of 1.4–7 nM vs. Cyclopamine Class-Level Reference

Patidegib inhibits Smoothened with an IC50 of 1.4 nM as reported in target database entries, or 7 nM in functional Hedgehog pathway antagonism assays [1]. This represents an approximately 30-fold improvement in potency over the natural product cyclopamine from which it is derived, as measured by Gli-luciferase reporter inhibition [2]. The improved potency, combined with enhanced acid stability and aqueous solubility relative to cyclopamine, contributed to the complete tumor regression observed in Hh-dependent medulloblastoma allograft models at oral doses of 40 mg/kg [3].

SMO antagonism Binding affinity Cyclopamine analog Potency comparison

Pharmacodynamic Biomarker Response: Topical Patidegib Reduces GLI1 mRNA Levels in Treated BCC Lesions

In the Phase II trial of topical patidegib in Gorlin syndrome patients, treatment with patidegib gel 2% or 4% produced a reduction in GLI1 mRNA levels—a direct transcriptional readout of Hedgehog pathway activity—in treated basal cell carcinoma lesions [1]. Clinical responses (complete and partial) were correlated with meaningful reduction of this Hedgehog signaling biomarker [2]. This provides direct molecular evidence of on-target pathway suppression in human BCC tissue following topical application, confirming that sufficient drug concentrations penetrate the epidermis to engage SMO and inhibit downstream signaling.

Pharmacodynamic biomarker GLI1 Hedgehog pathway suppression Target engagement

Patidegib Hydrochloride Optimal Use Scenarios: Evidence-Driven Procurement and Research Applications


Long-Term Chemoprevention Studies in Gorlin Syndrome (Basal Cell Nevus Syndrome)

Procure patidegib topical gel 2% for chronic prevention studies in Gorlin syndrome patient populations or relevant animal models. The Phase II trial evidence demonstrates that twice-daily topical application reduces the development of new surgically eligible BCCs on the face over 6 months compared with vehicle control [1]. This chemopreventive application leverages the unique topical delivery system to achieve local Hedgehog pathway inhibition while maintaining systemic exposure three orders of magnitude lower than oral Hedgehog inhibitors, thereby eliminating class-associated adverse effects (muscle spasms, dysgeusia, alopecia) that would otherwise preclude long-term compliance in prevention settings [2]. The FDA's Breakthrough Therapy and Orphan Drug designations specifically recognize this prevention indication as addressing an unmet medical need.

Topical Formulation Development and Skin Pharmacokinetic Studies

Use patidegib as the active pharmaceutical ingredient for development and optimization of topical Hedgehog inhibitor formulations. Patent literature specifies that effective topical delivery systems for patidegib utilize solvent systems comprising monohydric primary alcohol and polyol in w/w ratios between 0.9–1.8, achieving in vitro dermal concentrations exceeding 250 μM at 48 hours post-application [1]. This formulation parameter space provides a defined starting point for skin penetration studies, comparative formulation development, or assessment of novel transdermal delivery technologies for SMO antagonists. The compound's semi-synthetic cyclopamine-derived structure, with improved acid stability and aqueous solubility relative to the natural product, makes it the preferred SMO inhibitor for topical formulation research compared to vismodegib or sonidegib, which lack validated topical delivery systems [2].

SMO Target Engagement and Hedgehog Pathway Pharmacodynamic Studies

Employ patidegib in studies requiring quantifiable SMO target engagement with correlated downstream pathway biomarker assessment. The compound's defined IC50 (1.4–7 nM) against SMO provides a benchmark for in vitro potency comparisons, while the clinical validation of GLI1 mRNA reduction as a pharmacodynamic biomarker in human BCC tissue offers a translational bridge for preclinical studies [1]. For research protocols requiring localized Hedgehog pathway inhibition—such as evaluating combination therapies where systemic SMO inhibition would confound interpretation—topical patidegib gel 2% enables compartmentalized pathway suppression without systemic drug levels that would obscure additive or synergistic effects of co-administered agents [2].

Cyclopamine Replacement in Hedgehog Pathway Research

Replace cyclopamine with patidegib in in vitro and in vivo Hedgehog pathway studies where improved potency, stability, and translational relevance are required. Patidegib demonstrates approximately 30-fold greater potency than cyclopamine in Gli-luciferase reporter assays and exhibits enhanced acid stability and aqueous solubility [1]. In Hh-dependent medulloblastoma allograft models, daily oral administration of 40 mg/kg patidegib produced complete tumor regression [2]. For researchers transitioning from cyclopamine-based experimental systems to clinically relevant tool compounds, patidegib offers superior pharmaceutical properties while maintaining the same fundamental mechanism of SMO antagonism, enabling more robust and reproducible Hedgehog pathway modulation across diverse experimental contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Patidegib Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.